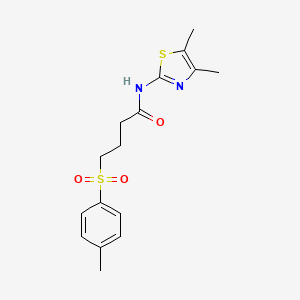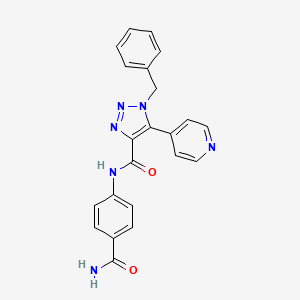
Thalidomide 4'-oxyacetamide-PEG1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide - linker 13 is a compound that has garnered significant attention in the field of medicinal chemistry. Thalidomide itself is a well-known immunomodulatory drug that has been used in the treatment of various conditions, including multiple myeloma and leprosy. The addition of linker 13 to thalidomide enhances its potential for targeted drug delivery and therapeutic applications, particularly in the development of proteolysis targeting chimeras (PROTACs).
Wirkmechanismus
Target of Action
The primary target of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride, also known as Thalidomide 4’-oxyacetamide-PEG1-amine, is Cereblon . Cereblon is a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex .
Mode of Action
Thalidomide-O-amido-PEG-C2-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based Cereblon ligand and a linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, PROTACs like Thalidomide-O-amido-PEG-C2-NH2 hydrochloride can selectively degrade target proteins .
Pharmacokinetics
It is noted that the hydrochloride salt form of the compound generally has better water solubility and stability compared to its free form . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.
Action Environment
The action, efficacy, and stability of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and solubility . Additionally, the presence of other molecules or proteins in the environment can potentially interfere with the compound’s interaction with its target.
Biochemische Analyse
Biochemical Properties
Thalidomide-O-amido-PEG-C2-NH2 hydrochloride interacts with the E3 ubiquitin ligase, cereblon . The nature of these interactions involves the binding of the Thalidomide-based cereblon ligand to the E3 ubiquitin ligase, which is part of the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell .
Cellular Effects
The effects of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride on cells and cellular processes are primarily related to its role in the degradation of target proteins . By binding to the E3 ubiquitin ligase, cereblon, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride involves its role as a ligand-linker conjugate in PROTAC technology . It binds to the E3 ubiquitin ligase, cereblon, leading to the degradation of target proteins . This can result in changes in gene expression and impacts on various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thalidomide - linker 13 involves the conjugation of thalidomide with a specific linker molecule. The process typically begins with the preparation of thalidomide, followed by the introduction of the linker through a series of chemical reactions. Common synthetic routes include the use of amide bond formation, esterification, and click chemistry. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of thalidomide - linker 13 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and maintain consistency in product quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Thalidomid-Linker 13 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, üblicherweise unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Halogene (Chlor, Brom), Nukleophile (Amine, Thiole) und Basen (Natriumhydroxid, Kaliumcarbonat)
Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation von Thalidomid-Linker 13 zu hydroxylierten Derivaten führen, während die Reduktion Amin- oder Alkohol-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Thalidomid-Linker 13 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird bei der Entwicklung von PROTACs für den gezielten Proteinabbau eingesetzt, um die Untersuchung der Proteinfunktion und -interaktionen zu ermöglichen
Biologie: Wird in der Zell- und Molekularbiologieforschung eingesetzt, um die Mechanismen des Proteinabbaus und die Rolle bestimmter Proteine in Krankheitswegen zu untersuchen
Medizin: Wird zur Behandlung von Krebsarten wie multiplem Myelom eingesetzt, indem onkogene Proteine gezielt angegriffen und abgebaut werden. .
Industrie: Wird bei der Entwicklung neuer Therapeutika und Wirkstoffabgabesysteme eingesetzt, um die Wirksamkeit und Spezifität von Behandlungen zu verbessern
5. Wirkmechanismus
Der Wirkmechanismus von Thalidomid-Linker 13 beinhaltet seine Bindung an Cereblon (CRBN), einem Substraterkennungsrezeptor für die Cullin 4 RING E3 Ubiquitinligase (CRL4). Diese Bindung verändert die Substratspezifität von CRBN, was zur Rekrutierung und anschließenden Degradation von Zielproteinen führt. Der Abbau dieser Proteine stört wichtige zelluläre Pfade, was zu therapeutischen Wirkungen wie der Hemmung der Proliferation von Krebszellen und der Modulation von Immunreaktionen führt .
Vergleich Mit ähnlichen Verbindungen
Thalidomid-Linker 13 ist einzigartig in seiner Fähigkeit, den gezielten Proteinabbau über den PROTAC-Mechanismus zu ermöglichen. Zu ähnlichen Verbindungen gehören Lenalidomid und Pomalidomid, die ebenfalls Thalidomid-Derivate mit immunmodulatorischen und Antikrebs-Eigenschaften sind. Thalidomid-Linker 13 zeichnet sich durch seine verbesserte Spezifität und Wirksamkeit bei der gezielten Degradation von Proteinen aus .
Liste ähnlicher Verbindungen:
- Lenalidomid
- Pomalidomid
- Iberdomid
- Avadomid
Zusammenfassend lässt sich sagen, dass Thalidomid-Linker 13 einen bedeutenden Fortschritt im Bereich der pharmazeutischen Chemie darstellt und vielversprechende Anwendungen in Forschung und Therapie bietet. Seine einzigartigen Eigenschaften und sein Wirkmechanismus machen ihn zu einem wertvollen Werkzeug für den gezielten Proteinabbau und die Entwicklung neuer Therapeutika.
Eigenschaften
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O7.ClH/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26;/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHZYDONNHUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2833786.png)
![1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2833788.png)
![2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2833789.png)
![2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2833790.png)
![N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2833791.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2833793.png)







![N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2833809.png)
